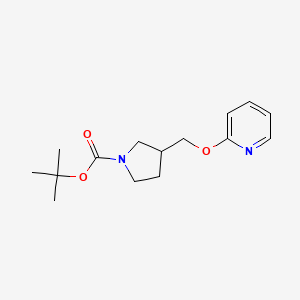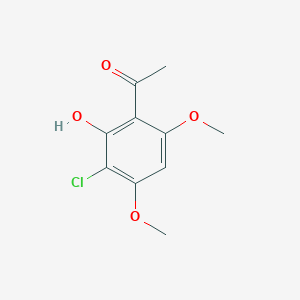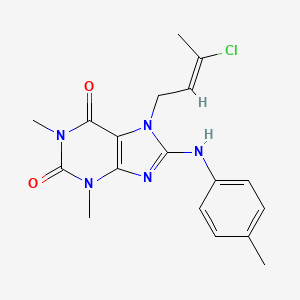![molecular formula C27H26N4O4 B12041450 4-[(E)-(2,4-dimethoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041450.png)
4-[(E)-(2,4-dimethoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,4-DIMETHOXYPHENYL)DIAZENYL)-N-(2-(DIMETHYLAMINO)PH)-1-HO-2-NAPHTHAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diazenyl group attached to a dimethoxyphenyl ring, along with a dimethylamino group and a naphthamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-DIMETHOXYPHENYL)DIAZENYL)-N-(2-(DIMETHYLAMINO)PH)-1-HO-2-NAPHTHAMIDE typically involves a multi-step process. The initial step often includes the diazotization of 2,4-dimethoxyaniline, followed by coupling with a suitable naphthamide derivative. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,4-DIMETHOXYPHENYL)DIAZENYL)-N-(2-(DIMETHYLAMINO)PH)-1-HO-2-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-((2,4-DIMETHOXYPHENYL)DIAZENYL)-N-(2-(DIMETHYLAMINO)PH)-1-HO-2-NAPHTHAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((2,4-DIMETHOXYPHENYL)DIAZENYL)-N-(2-(DIMETHYLAMINO)PH)-1-HO-2-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The diazenyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino and naphthamide groups contribute to the compound’s overall activity by enhancing its binding affinity and specificity for target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2-CHLOROPHENYL)DIAZENYL)-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: This compound shares a similar diazenyl group but differs in its overall structure and properties.
2,6-DIETHYL-4-METHYLPHENYL)PROPANE-1,3-DINITRILE: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
4-((2,4-DIMETHOXYPHENYL)DIAZENYL)-N-(2-(DIMETHYLAMINO)PH)-1-HO-2-NAPHTHAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C27H26N4O4 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
4-[(2,4-dimethoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H26N4O4/c1-31(2)24-12-8-7-11-21(24)28-27(33)20-16-23(18-9-5-6-10-19(18)26(20)32)30-29-22-14-13-17(34-3)15-25(22)35-4/h5-16,32H,1-4H3,(H,28,33) |
Clé InChI |
QEYMSAJZWKNPRJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041385.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)
![Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-](/img/structure/B12041408.png)

![N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide;hydrate](/img/structure/B12041412.png)

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12041421.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12041424.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041438.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041446.png)



